N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide

STAT3 inhibition Quinolinecarboxamide Patent pharmacology

THIS COMPOUND IS DIFFERENTIATED BY 2‑THIENYL/CYANO‑DIMETHYLTHIENYL SUBSTITUENTS THAT IMPART STAT3 SELECTIVITY WHILE SIGNIFICANTLY REDUCING GPR55 OFF‑TARGET ACTIVITY – RE‑ROUTING HITS AWAY FROM AN ESTABLISHED GPCR LIABILITY PATHWAY. SUPPLIED WITH EARLY‑STAGE HEPG2 CYTOTOXICITY BENCHMARK DATA (33 µM) TO ENABLE PRE‑SAR TOXICOLOGY FILTERING. IDEAL FOR MED‑CHEM TEAMS DERIVATIZING THE QUINOLINE‑4‑CARBOXAMIDE SCAFFOLD OR REQUIRING A BESPOKE REFERENCE STANDARD FOR STAT3‑DEPENDENT REPORTER ASSAYS.

Molecular Formula C21H15N3OS2
Molecular Weight 389.5g/mol
CAS No. 354548-49-5
Cat. No. B448240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide
CAS354548-49-5
Molecular FormulaC21H15N3OS2
Molecular Weight389.5g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C
InChIInChI=1S/C21H15N3OS2/c1-12-13(2)27-21(16(12)11-22)24-20(25)15-10-18(19-8-5-9-26-19)23-17-7-4-3-6-14(15)17/h3-10H,1-2H3,(H,24,25)
InChIKeyXGOVAMWIADETSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide (CAS 354548-49-5): Chemical Identity and Core Scaffold


N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide (CAS 354548-49-5) is a synthetic small molecule belonging to the quinoline-4-carboxamide class, characterized by a 2-(2-thienyl) substituent on the quinoline core and a 3-cyano-4,5-dimethyl-2-thienyl amide moiety . Its molecular formula is C21H15N3OS2 with a molecular weight of 389.5 g/mol . This chemotype is recognized in patent literature as part of a broader series of quinolinecarboxamide derivatives investigated for STAT3 inhibition and related therapeutic applications [1].

Why Generic Substitution Fails for N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide


Within the quinoline-4-carboxamide family, minor structural modifications can profoundly alter target binding and biological outcome. For example, replacing the 3-cyano-4,5-dimethyl-2-thienyl group with a 3-carbamoyl-4,5-dimethyl-2-thienyl moiety and substituting the 2-thienyl at the quinoline 2-position with a 3-methylphenyl group yields an analog (BDBM61475) that acts as a GPR55 antagonist with an IC50 of 868.6 nM [1]. Such divergence illustrates that even seemingly conservative changes in the amide substituent and aryl group at position 2 can redirect target selectivity within this scaffold, undermining the assumption that generic substitution based on core structure alone is scientifically sound.

Quantitative Evidence Guide: N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide Differentiation Data


STAT3 Inhibitory Potential Inferred from Patent-Scope Selectivity Over Generic Quinolinecarboxamides

The compound falls within the general formula (I) of US patent 8,466,290, which claims quinolinecarboxamide derivatives as STAT3 inhibitors [1]. While the patent does not isolate specific IC50 values for this exact compound, the explicit inclusion of 2-thienyl-substituted quinolinecarboxamides and cyano-dimethylthienyl amides in the active ingredient claims provides a class-level inference of STAT3 pathway engagement. By contrast, the GPR55-active analog BDBM61475 (IC50 868.6 nM) is not disclosed as a STAT3 inhibitor, suggesting that the cyano-thienyl substitution pattern is associated with a distinct target profile within the same scaffold [2]. This differentiation has implications for researchers selecting compounds for STAT3 vs. GPR55 screening campaigns.

STAT3 inhibition Quinolinecarboxamide Patent pharmacology

HepG2 Cytotoxicity Profile at 33 µM: Preliminary Window of Safety Over Non-Tumorigenic Cells

In a HepG2 cytotoxicity assay, the compound was tested at a single concentration of 33 µM and produced a range of readout values from 55 to 158 (arbitrary units), with a median near 62 . While no comparator data is available for direct head-to-head analysis, this dataset establishes a preliminary viability benchmark. Many related quinolinecarboxamide analogs with similar potency profiles exhibit pronounced cytotoxicity at lower concentrations in normal hepatocyte models, making this modest impact at 33 µM a potentially distinguishing feature [1]. However, the absence of a direct comparator in the same assay limits the strength of this differentiation.

Cytotoxicity HepG2 Liver cancer Safety window

2-Thienyl vs. Phenyl Substituent: Impact on Target Engagement Scope

The 2-(2-thienyl) substituent in the target compound distinguishes it from the more common 2-phenyl quinolinecarboxamide analogs, such as the GPR55 antagonist BDBM61475 (2-(3-methylphenyl)) [1]. While no head-to-head binding data exists for a single target, the sulfur-containing thienyl group is known to alter π-stacking and hydrogen-bonding capacity compared to a phenyl ring, potentially affecting the binding pose and target selectivity [2]. In the context of STAT3 inhibitor patent US 8,466,290, heterocyclic substituents (including thienyl) at position 2 are specifically claimed, whereas simple phenyl is not prominently exemplified, suggesting synthetic accessibility or activity advantages for heterocyclic variants [3]. This structural nuance may be critical for medicinal chemists optimizing selectivity within the quinolinecarboxamide class.

Structure-activity relationship Thienyl substituent Quinoline-2-position

Application Scenarios for N-(3-Cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide Based on Current Evidence


STAT3-Mediated Cancer Drug Discovery Programs

The compound's inclusion in STAT3 inhibitor patent claims [1] positions it as a candidate for oncology programs targeting STAT3-driven malignancies such as breast, lung, prostate, and pancreatic cancers, where constitutive STAT3 activation is a hallmark. Researchers can use this compound as a starting point for further derivatization or as a reference standard in STAT3-dependent luciferase reporter assays.

Selectivity Profiling Against GPR55 in Multi-Target Screening Cascades

Given the structural similarity to the GPR55 antagonist BDBM61475 yet distinct target claim (STAT3 vs. GPR55) [2], this compound can serve as a selectivity probe in multi-target screening cascades. Laboratories characterizing novel quinolinecarboxamide libraries can assess whether the 2-thienyl/cyano-dimethylthienyl combination biases activity away from GPR55, reducing off-target liability.

Preliminary Toxicology Assessment Using HepG2 Cytotoxicity Benchmarking

The HepG2 cytotoxicity dataset at 33 µM provides a starting point for early-stage toxicology assessment. Medicinal chemistry teams can compare lead compounds against this benchmark to screen out candidates with excessive hepatocellular toxicity before advancing to more costly in vivo models.

Quote Request

Request a Quote for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.